molecular formula C9H11ClO3S B3009343 2-Methoxy-2-phenylethane-1-sulfonyl chloride CAS No. 1785454-64-9

2-Methoxy-2-phenylethane-1-sulfonyl chloride

Cat. No. B3009343
M. Wt: 234.69
InChI Key: MDRJHFBEKLVMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-phenylethane-1-sulfonyl chloride consists of a sulfonyl chloride group (-SO2Cl) attached to a 2-methoxy-2-phenylethane molecule. This structure contributes to its reactivity and its use as a synthetic intermediate.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-2-phenylethane-1-sulfonyl chloride are not available, sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (-Cl). They are often used in substitution reactions to introduce a sulfonyl group into a molecule .

Scientific Research Applications

Synthesis and Chemical Transformation

  • 2-Methoxy-2-phenylethane-1-sulfonyl chloride has been used in various synthetic pathways. For instance, it's involved in the synthesis of 2-acetylenic carboxylic acids, sulfinyl, and sulfonyl ketones from acetylenic phenyl sulfides (Fortes & Garrote, 1997).

Antimicrobial Activity

  • This compound plays a role in synthesizing pyrimidine derivatives, which exhibit antimicrobial activity. The process involves reacting with various sulfonyl chlorides (Mallikarjunaswamy et al., 2017).

Fluorescent Labeling in Chromatography

  • It has been used as a fluorescent labeling reagent for determining phenols in high-performance liquid chromatography, providing a sensitive method for phenolic compound analysis (Tsuruta et al., 2000).

Synthesis of Sulfonyl Chlorides

  • In the field of organic synthesis, this compound is used in the facile synthesis of various sulfonyl chlorides, demonstrating its versatility in chemical reactions (Kim, Ko, & Kim, 1992).

Photolytic Generation Studies

  • 2-Methoxy-2-phenylethane-1-sulfonyl chloride has been studied for its role in the photolytic generation of carbocations, highlighting its utility in studying reaction kinetics and mechanisms (Okuyama et al., 1991).

Cancer Research

  • In cancer research, derivatives of this compound have been synthesized and shown to exhibit strong in vitro anticancer activities with selectivity, particularly against cervical and breast carcinoma cell lines (Muškinja et al., 2019).

Enzyme Inhibition Studies

  • It's also significant in the development of enzyme inhibitors, particularly in the context of Alzheimer’s disease treatment. Derivatives of this compound have shown inhibitory activity against cholinesterase enzymes (Abbasi et al., 2014).

properties

IUPAC Name

2-methoxy-2-phenylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRJHFBEKLVMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-phenylethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.